molecular formula C10H17NO2Sn B13791251 3-Triethylstannylpyrrole-2,5-dione

3-Triethylstannylpyrrole-2,5-dione

Cat. No.: B13791251
M. Wt: 301.96 g/mol
InChI Key: NDDMKZHYLMCPNH-UHFFFAOYSA-N
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Description

3-Triethylstannylpyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group at the 3-position and carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Triethylstannylpyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with triethylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyrrole-2,5-dione is reacted with triethylstannyl chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Triethylstannylpyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form tin oxides.

    Reduction: The carbonyl groups can be reduced to form hydroxyl groups.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and pyrrole-2,5-dione derivatives.

    Reduction: Hydroxylated pyrrole-2,5-dione derivatives.

    Substitution: Various substituted pyrrole-2,5-dione derivatives depending on the nucleophile used.

Scientific Research Applications

3-Triethylstannylpyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Triethylstannylpyrrole-2,5-dione involves its interaction with molecular targets through its stannyl and carbonyl groups. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Triethylstannylpyrrole-2,3-dione: Similar structure but with carbonyl groups at different positions.

    3-Triethylstannylpyrrole-2,4-dione: Another isomer with different carbonyl group positions.

    3-Triethylstannylpyrrole-2,5-dione derivatives: Various derivatives with different substituents on the pyrrole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of stannyl and carbonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H17NO2Sn

Molecular Weight

301.96 g/mol

IUPAC Name

3-triethylstannylpyrrole-2,5-dione

InChI

InChI=1S/C4H2NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,(H,5,6,7);3*1H2,2H3;

InChI Key

NDDMKZHYLMCPNH-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=CC(=O)NC1=O

Origin of Product

United States

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